Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
Brand Name: Vulcanchem
CAS No.: 1546-15-2
VCID: VC20949724
InChI: InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20)
SMILES: C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3
Molecular Formula: C12H13F3N3O2P
Molecular Weight: 319.22 g/mol

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-

CAS No.: 1546-15-2

Cat. No.: VC20949724

Molecular Formula: C12H13F3N3O2P

Molecular Weight: 319.22 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- - 1546-15-2

Specification

CAS No. 1546-15-2
Molecular Formula C12H13F3N3O2P
Molecular Weight 319.22 g/mol
IUPAC Name N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20)
Standard InChI Key TXIQRNNJDMODBD-UHFFFAOYSA-N
SMILES C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3
Canonical SMILES C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator